(Isocyanatomethyl)cyclobutane

Description

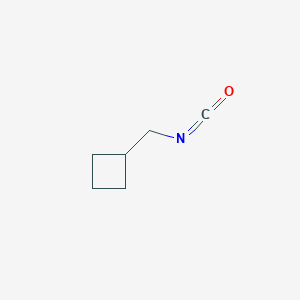

Structure

2D Structure

Properties

IUPAC Name |

isocyanatomethylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-5-7-4-6-2-1-3-6/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRZOEZQEJCZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152029-23-7 | |

| Record name | (isocyanatomethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Isocyanatomethyl Cyclobutane and Analogues

Strategies for the Construction of the Cyclobutane (B1203170) Ring System Relevant to (Isocyanatomethyl)cyclobutane Precursors

The creation of the cyclobutane core is a significant hurdle in organic synthesis due to the inherent ring strain of the four-membered ring. nih.govnih.gov Numerous methods have been developed, with cycloaddition reactions being among the most powerful and frequently utilized. ntu.ac.ukbaranlab.orgnih.gov

Photochemical [2+2] cycloaddition is a cornerstone for cyclobutane synthesis, involving the reaction of two alkene components where at least one is excited by light. acs.org This method can be applied to create precursors for this compound by choosing alkenes with appropriate functional groups. The reaction typically proceeds through the formation of a 1,4-diradical intermediate after one of the olefins is promoted to an excited triplet state, often with the aid of a sensitizer (B1316253) like benzophenone (B1666685) or acetone. baranlab.org

Key aspects of this approach include:

Direct Excitation vs. Sensitization: While direct photochemical excitation of alkenes is possible, it often requires high-energy UV light, which can lead to poor functional group tolerance. nih.gov A more common strategy is the use of photosensitizers that absorb light and transfer the energy to an alkene, promoting it to its triplet state for the cycloaddition.

Regio- and Stereoselectivity: The outcome of the cycloaddition can be influenced by the electronic nature of the substituents on the alkenes and steric effects. For instance, the photodimerization of cinnamic acid derivatives has been extensively studied, yielding various stereoisomeric cyclobutane products. acs.org

Visible Light Photocatalysis: Recent advancements have focused on using visible light in conjunction with photocatalysts, such as ruthenium or iridium complexes, which is a milder and more selective method. organic-chemistry.orgacs.org This approach can proceed through a one-electron reduction of the substrate, which then undergoes a radical anion cycloaddition. organic-chemistry.org

| Catalyst/Sensitizer | Wavelength | Substrate Type | Key Feature |

| Benzophenone/Acetone | UV Light | Unsaturated carbonyls, cyclic olefins | Triplet state sensitization via energy transfer baranlab.org |

| Ru(bipy)₃Cl₂ | Visible Light | Aryl enones | Promotes radical anion cycloaddition organic-chemistry.org |

| Copper(I) Salts (e.g., CuOTf) | > 254 nm | Olefins | Excitation via metal-to-ligand charge transfer (MLCT) acs.org |

| Chiral Thioxanthones | Visible Light (459 nm) | N,O-Acetals and olefins | Catalyzes enantioselective cycloaddition organic-chemistry.org |

This table provides an interactive overview of different catalysts and conditions used in photochemical [2+2] cycloadditions for synthesizing cyclobutane rings.

Transition metal catalysis offers a thermally accessible alternative to photochemical methods for [2+2] cycloadditions. researchgate.net These reactions provide a powerful means to control the stereochemistry and expand the substrate scope for cyclobutane synthesis. nih.gov

Notable catalytic systems and their features include:

Copper-Catalyzed Reactions: Copper(I) salts are effective catalysts, particularly for intramolecular [2+2] cycloadditions of substrates like 1,6-dienes. acs.org The use of chiral ligands with copper catalysts has enabled the development of asymmetric total syntheses of complex natural products containing cyclobutane rings. nih.gov

Iron-Catalyzed Cycloadditions: Iron catalysts have also been employed in the synthesis of cyclobutane-containing meroterpenoids, demonstrating their utility in constructing complex molecular architectures. nih.gov

Cobalt-Catalyzed Processes: Cobalt catalysts have been shown to mediate pathway-divergent enantioselective coupling of alkynes and cyclobutenes to produce highly functionalized cyclobutanes with excellent regio- and diastereoselectivity. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are used in various transformations that lead to cyclobutane structures, such as the cross-coupling of cyclobutanone-derived N-sulfonylhydrazones. organic-chemistry.org

| Metal Catalyst | Ligand Type | Substrate Example | Key Outcome |

| Cu(ClO₄)₂·6H₂O | Chiral Bisoxazoline | Dienes | Asymmetric total synthesis of (+)-piperarborenine B nih.gov |

| Fe(acac)₃ | None specified | Dienes | Total synthesis of meroterpenoids nih.gov |

| Cobalt Complex | Chiral Phosphine | Alkynes and Cyclobutenes | Enantioselective synthesis of functionalized cyclobutanes researchgate.net |

| Rhodium(I) Complex | Phosphine | Allenylcyclobutanes | [6+2] Cycloaddition to form fused ring systems rsc.org |

This interactive table summarizes various transition metal catalysts and their applications in the synthesis of cyclobutane derivatives.

Besides cycloadditions, the formation of the cyclobutane ring can be achieved through intramolecular cyclization of acyclic precursors. These methods are particularly useful for creating bicyclic or spirocyclic systems.

Examples of such strategies include:

Radical Cyclizations: Radical pathways can be employed to form the C-C bonds of the cyclobutane ring. ntu.ac.uk

Ring Contraction Reactions: A notable method involves the contractive synthesis of cyclobutanes from readily available pyrrolidines. ntu.ac.ukacs.orgnih.gov This stereospecific process is mediated by a nitrogen extrusion from a 1,1-diazene intermediate, which generates a 1,4-biradical that rapidly cyclizes. ntu.ac.ukacs.org

Ring-Expanding Cycloisomerization: A highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes can produce bicyclic systems containing a cyclobutane ring with a quaternary stereocenter. nih.gov

Intramolecular Alkylation: The stereoselective intramolecular alkylation of enolates derived from esters can yield cyclobutane-carboxylates, which are valuable precursors for further functionalization. rsc.org

Controlling the three-dimensional arrangement of substituents on the cyclobutane ring is critical for many applications. Significant progress has been made in developing stereoselective and enantioselective synthetic routes. nih.govacs.orgnih.gov

Key approaches to achieving stereocontrol include:

Chiral Catalysts and Ligands: The use of chiral transition metal catalysts or chiral organocatalysts is a primary strategy. nih.govchemistryviews.org For example, chiral phosphoramidite (B1245037) ligands in iridium-catalyzed reactions have been used in a cascade process to generate enantioenriched cyclobutane derivatives. chemistryviews.org

Substrate Control: The inherent chirality of a starting material can direct the stereochemical outcome of the cyclization reaction.

Supramolecular Scaffolds: Chiral hydrogen-bonding templates can be used to shield one face of a reactant in a photochemical [2+2] cycloaddition, thereby directing the stereochemistry of the product. nih.gov

Organocatalysis: Chiral cinchona-based squaramide catalysts have been successfully used for the enantioselective sulfa-Michael addition to cyclobutenes, producing thio-substituted cyclobutanes with high enantioselectivity. rsc.orgnih.gov

A recent development involves a cascade reaction combining an iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition to produce enantioenriched oxa- ntu.ac.uknih.gov-bicyclic heptanes without the need for directing groups on the alkene substrates. chemistryviews.org

Introduction and Functionalization of the Isocyanatomethyl Group

Once the cyclobutane ring is constructed with a suitable functional handle, the next crucial step is the introduction of the isocyanatomethyl group (–CH₂NCO).

The isocyanate group is highly reactive, especially towards nucleophiles like water, alcohols, and amines. wikipedia.org Therefore, its formation is typically one of the final steps in a synthetic sequence. Several reliable methods exist for converting precursor functional groups into isocyanates.

Common precursors and their conversion methods include:

From Primary Amines (via Phosgene (B1210022) or Phosgene Surrogates): The reaction of a primary amine (cyclobutylmethanamine) with phosgene is a traditional industrial method. nih.gov Due to the high toxicity of phosgene, alternative, safer reagents are often preferred in laboratory settings. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate).

Curtius Rearrangement: This powerful reaction converts an acyl azide (B81097) into an isocyanate. wikipedia.org For the synthesis of this compound, the precursor would be cyclobutylacetyl azide, which can be prepared from the corresponding carboxylic acid (cyclobutylacetic acid) or its acyl chloride.

Hofmann Rearrangement: This reaction converts a primary amide (cyclobutylacetamide) into a primary amine with one fewer carbon atom. The isocyanate is a key intermediate in this rearrangement. wikipedia.org

Lossen Rearrangement: This method involves the conversion of a hydroxamic acid to an isocyanate. wikipedia.org

From Formamides: Primary formamides can serve as precursors to isocyanates through dehydrogenation reactions catalyzed by transition metals, such as Group VIII metals. google.com This approach can be used to generate unsymmetric ureas or carbamates, which can then be thermally cracked to yield the desired isocyanate. nih.govgoogle.comacs.org

This interactive table outlines common synthetic pathways for the formation of isocyanates from various precursor functional groups.

Functional Group Interconversions Leading to this compound

The isocyanate functional group is highly reactive and typically synthesized at a late stage of a synthetic sequence through the interconversion of more stable functional groups. Several classical rearrangement reactions and phosgenation methods are applicable for the synthesis of this compound from readily available precursors.

Curtius Rearrangement: This versatile reaction transforms a carboxylic acid into an isocyanate via an acyl azide intermediate. researchgate.netnih.gov For the synthesis of this compound, the precursor would be cyclobutaneacetic acid. The acid is first converted to an acyl chloride, which then reacts with an azide source (e.g., sodium azide) to form cyclobutaneacetyl azide. Thermal or photochemical decomposition of this acyl azide induces the rearrangement, eliminating nitrogen gas and forming the desired this compound. wikipedia.orgmasterorganicchemistry.com A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating carbon center. nih.govnih.gov

Hofmann Rearrangement: The Hofmann rearrangement provides another route to isocyanates, starting from a primary amide. wikipedia.orgpharmdguru.com In this case, cyclobutaneacetamide (B8706418) would be the starting material. The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. tcichemicals.com This combination forms a sodium hypobromite (B1234621) solution in situ, which converts the amide into an intermediate isocyanate. wikipedia.org This isocyanate can then be hydrolyzed to a primary amine with one less carbon atom or trapped to yield carbamates or ureas. tcichemicals.comchemistrysteps.com The reaction proceeds through an N-bromoamide intermediate followed by a rearrangement step. masterorganicchemistry.com

Phosgenation of Amines: The most direct and industrially significant method for isocyanate synthesis is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. sabtechmachine.comrsc.org To produce this compound, the precursor cyclobutanemethylamine is reacted with phosgene. The process is typically a two-step reaction involving "cold phosgenation" (0-70°C) to form an N-carbamoyl chloride intermediate, followed by "hot phosgenation" (80-200°C) to eliminate hydrogen chloride and yield the isocyanate. sabtechmachine.com This method is highly efficient but requires careful handling due to the extreme toxicity of phosgene. nih.gov

Other Methods: An alternative approach involves the conversion of alcohols. Cyclobutanemethanol can be treated with a combination of triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and tetrabutylammonium (B224687) cyanate (B1221674) to yield this compound. organic-chemistry.org This method is noted for its high selectivity for primary alcohols. organic-chemistry.org

| Starting Material | Reagents | Key Intermediate | Reaction Name |

| Cyclobutaneacetic acid | 1. SOCl₂ 2. NaN₃ 3. Heat (Δ) | Cyclobutaneacetyl azide | Curtius Rearrangement |

| Cyclobutaneacetamide | Br₂, NaOH, H₂O, Heat (Δ) | N-bromocyclobutaneacetamide | Hofmann Rearrangement |

| Cyclobutanemethylamine | COCl₂ (Phosgene) | Cyclobutylmethylcarbamoyl chloride | Phosgenation |

| Cyclobutanemethanol | PPh₃, DDQ, Bu₄NOCN | - | Mitsunobu-type isocyanation |

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key variables include temperature, solvent, and the use of catalysts.

Temperature Control: Temperature is a critical factor in isocyanate synthesis. In the Curtius rearrangement, the decomposition of the acyl azide is thermally induced; however, excessively high temperatures can lead to the formation of unwanted byproducts. nih.gov Research has shown that Lewis acid catalysts, such as boron trifluoride or trichloride, can lower the required decomposition temperature by approximately 100°C, significantly improving the isocyanate yield. wikipedia.org For phosgenation, a two-temperature stage process is essential. The initial "cold phosgenation" minimizes the formation of urea (B33335) byproducts, while the subsequent "hot phosgenation" ensures the complete conversion of intermediates to the final isocyanate product. sabtechmachine.com The reactivity of isocyanates themselves is also temperature-dependent; higher temperatures increase polymerization and side reactions with other functional groups. nih.govkglmeridian.com

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of the synthesis. In the Curtius rearrangement, the reaction is often performed in an inert solvent like benzene, toluene (B28343), or chloroform (B151607) to trap the resulting isocyanate. acs.org Studies on the rearrangement of benzazide have demonstrated that solvent polarity plays a role in the reaction kinetics. acs.orgacs.org For phosgenation, the reaction is typically carried out in an inert solvent such as toluene, chlorobenzene, or dichlorobenzene.

Catalysis: As mentioned, Lewis acids can catalyze the Curtius rearrangement, making the conditions milder. wikipedia.org In non-phosgene routes, such as the thermal decomposition of carbamates to produce isocyanates, various metal catalysts, particularly those based on zinc, have shown high activity and substrate compatibility. nih.gov For phosgenation reactions, catalysts are generally not required for the amine-phosgene reaction itself, but catalysts like activated carbon are used in the synthesis of phosgene from carbon monoxide and chlorine. sabtechmachine.comnih.gov

The following table summarizes the impact of various reaction parameters on the synthesis of isocyanates, which can be applied to the preparation of this compound.

| Parameter | Effect on Reaction | Rationale / Example |

| Temperature | High temperature can increase reaction rate but also lead to side reactions (e.g., urea formation, polymerization). nih.govresearchgate.net | In the Curtius rearrangement, Lewis acids can lower the required temperature, improving yield. wikipedia.org Phosgenation uses a two-stage temperature profile to optimize yield. sabtechmachine.com |

| Solvent | Affects solubility of reagents and intermediates, and can influence reaction kinetics. acs.org | Inert solvents like toluene or chloroform are used in the Curtius rearrangement to prevent reaction with the isocyanate product. acs.org |

| Catalyst | Can lower activation energy, allowing for milder reaction conditions and improved yields. wikipedia.orgnih.gov | Boron trifluoride can catalyze the Curtius rearrangement. wikipedia.org Zinc-based catalysts are effective in the thermal decomposition of carbamates. nih.gov |

| Reactant Ratio | Stoichiometry must be carefully controlled to prevent side reactions. | In phosgenation, excess phosgene is typically used to ensure complete conversion of the amine and to minimize urea byproduct formation. sabtechmachine.com |

Divergent and Convergent Synthesis Strategies for this compound Derivatives

The synthesis of a library of this compound derivatives for applications in medicinal chemistry or materials science can be efficiently approached using either divergent or convergent strategies. nih.gov

Divergent Synthesis: A divergent strategy begins with a common cyclobutane intermediate that is elaborated into a variety of final products. nih.govchemrxiv.org For instance, one could synthesize a cyclobutane core bearing multiple functional groups, such as cyclobutane-1,3-dicarboxylic acid. One carboxyl group could be converted to the isocyanatomethyl group via a Curtius rearrangement sequence, while the other carboxyl group is converted into a different functional group (e.g., ester, amide, or reduced to an alcohol). This approach allows for the rapid generation of a diverse set of analogues from a single, advanced intermediate. nih.gov Modern methods, such as those involving the ring-opening of bicyclo[1.1.0]butanes (BCBs), provide a powerful platform for creating polysubstituted cyclobutane scaffolds suitable for divergent synthesis. researchgate.net

Convergent Synthesis: A convergent strategy involves the synthesis of separate molecular fragments that are then combined in a late-stage step to form the final product. The most common methods for constructing the cyclobutane ring itself, such as [2+2] cycloadditions, are inherently convergent. organic-chemistry.orgnih.gov To create a derivative of this compound, one could perform a [2+2] cycloaddition between an alkene bearing a protected amine or a carboxylic acid ester (a precursor to the isocyanatomethyl group) and another alkene. After the formation of the cyclobutane ring, the precursor functional group would be converted to the isocyanate. This approach is highly modular, allowing for significant variation in the final structure by simply changing the components of the cycloaddition reaction. nih.govresearchgate.net

| Strategy | Description | Application to this compound Derivatives |

| Divergent | A common intermediate is transformed into a library of different products through various reaction pathways. nih.govnih.gov | Start with a multifunctionalized cyclobutane (e.g., cyclobutane-1,X-dicarboxylic acid). Convert one acid to the isocyanatomethyl group and modify the other functional group to create diverse analogues. |

| Convergent | Separate molecular fragments are synthesized independently and then joined together in a final step. nih.gov | Use a [2+2] cycloaddition reaction between an alkene carrying a latent isocyanate group (e.g., -CH₂NH₂, -CH₂COOH) and another substituted alkene to form the functionalized cyclobutane ring, followed by functional group interconversion. |

Elucidation of Reactivity and Mechanistic Investigations of Isocyanatomethyl Cyclobutane

Mechanistic Pathways Involving the Isocyanate Functional Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This electrophilicity is the primary driver of its reactivity, making it a versatile functional group for the formation of a wide array of derivatives.

Nucleophilic Addition Reactions to the Isocyanate Carbon

The most common reactions of isocyanates involve the nucleophilic addition to the central carbon atom. A wide range of nucleophiles can participate in these reactions, leading to the formation of stable addition products. The general mechanism involves the attack of the nucleophile on the electrophilic isocyanate carbon, followed by protonation of the resulting nitrogen anion.

Key nucleophilic addition reactions include:

Reaction with Alcohols: Alcohols react with isocyanates to form carbamates (urethanes). This reaction is of significant industrial importance in the production of polyurethane polymers.

Reaction with Amines: Primary and secondary amines readily add to isocyanates to yield substituted ureas.

Reaction with Water: Water can act as a nucleophile, adding to the isocyanate to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea (B33335) linkage.

The reactivity of the isocyanate group is influenced by the nature of its substituent. In the case of (isocyanatomethyl)cyclobutane, the cyclobutylmethyl group is an alkyl substituent, which is generally considered to be electron-donating. This may slightly reduce the electrophilicity of the isocyanate carbon compared to isocyanates bearing electron-withdrawing groups.

Table 1: Representative Nucleophilic Addition Reactions of Isocyanates

| Nucleophile (Nu-H) | Product | General Structure |

|---|---|---|

| Alcohol (R'-OH) | Carbamate (B1207046) (Urethane) | R-NH-C(=O)-OR' |

| Amine (R'₂NH) | Urea | R-NH-C(=O)-NR'₂ |

Note: R in this context represents the cyclobutylmethyl group.

Cycloaddition Reactions of the Isocyanate Moiety

The carbon-nitrogen and carbon-oxygen double bonds of the isocyanate group can participate in cycloaddition reactions. These reactions are valuable for the synthesis of heterocyclic compounds. The isocyanate can react as a 2π component in [2+2], [3+2], and [4+2] cycloadditions.

For instance, the reaction of an isocyanate with an alkene can lead to the formation of a β-lactam via a [2+2] cycloaddition. Similarly, reaction with a 1,3-dipole can result in a five-membered heterocyclic ring through a [3+2] cycloaddition. The feasibility and outcome of these cycloaddition reactions are governed by the principles of orbital symmetry. While thermal [2+2] cycloadditions are often symmetry-forbidden, they can proceed photochemically or through stepwise mechanisms involving zwitterionic or diradical intermediates nih.gov.

Ring-Opening Transformations and Ring Strain Release of the Cyclobutane (B1203170) Core

The cyclobutane ring possesses significant ring strain, estimated to be around 26.3 kcal/mol, due to angle strain from the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5° and torsional strain from eclipsing interactions of adjacent hydrogen atoms masterorganicchemistry.com. This inherent strain makes the cyclobutane ring susceptible to cleavage under various conditions, providing a thermodynamic driving force for ring-opening reactions.

Thermally Induced Ring Scission Pathways

Upon heating, cyclobutane and its derivatives can undergo thermal ring-opening to form two ethylene (B1197577) molecules in a process known as cycloreversion. This reaction is a concerted pericyclic process that is symmetry-forbidden in the ground state and thus requires high activation energies researchgate.net. The presence of substituents can influence the temperature required for ring scission and the nature of the products. For this compound, thermal decomposition could potentially lead to the formation of ethylene and a substituted alkene. However, the high temperatures required for such reactions may also lead to decomposition of the isocyanate group. Mechanistic studies on similar systems suggest that these thermal cycloreversions can proceed through a stepwise mechanism involving a 1,4-diradical intermediate, especially when the concerted pathway is energetically unfavorable nih.gov.

Catalytic Ring-Opening Processes

Transition metal catalysts can facilitate the ring-opening of cyclobutanes under milder conditions than thermal methods. Various transition metals, such as rhodium, palladium, and nickel, can insert into a C-C bond of the cyclobutane ring, leading to a metallacyclopentane intermediate. This intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to yield a variety of ring-opened products. For example, hydrogenation of cyclobutanes in the presence of a nickel or platinum catalyst can lead to the formation of the corresponding open-chain alkane pharmaguideline.com. The specific products of catalytic ring-opening of this compound would depend on the catalyst system and reaction conditions employed. For instance, a rhodium-catalyzed process could potentially lead to the formation of various isomeric unsaturated isocyanates.

Table 2: Potential Ring-Opening Pathways for the Cyclobutane Core

| Method | General Conditions | Potential Products from this compound |

|---|---|---|

| Thermal Scission | High Temperature | Ethylene, Substituted Alkenyl Isocyanate |

| Catalytic Hydrogenation | H₂, Ni or Pt catalyst | Pentyl Isocyanate |

| Transition Metal Catalysis | Rh, Pd, or Ni complexes | Isomeric Unsaturated Isocyanates |

Photochemically Induced Ring Transformations

Photochemical excitation with ultraviolet light can also induce ring-opening and rearrangement reactions in cyclobutane derivatives. Upon absorption of a photon, the molecule is promoted to an excited electronic state where the C-C bonds of the cyclobutane ring can be more easily cleaved. Photochemical ring-opening of cyclobutenes, for example, is a well-studied electrocyclic reaction that proceeds in a stereospecific manner according to the Woodward-Hoffmann rules nih.gov. For saturated cyclobutanes, photochemical reactions can lead to fragmentation into smaller unsaturated molecules. In the case of this compound, irradiation could potentially lead to the formation of various radical intermediates, which could then rearrange or fragment. The presence of the isocyanate group might also influence the photochemical behavior, potentially participating in intramolecular reactions.

Selective Functionalization and Derivatization of the Cyclobutane Skeleton

The functionalization of the cyclobutane core in this compound is dictated by the chemistry of sp³ C-H bond activation, a significant challenge in organic synthesis. Research on substituted cyclobutanes demonstrates that selective C-H functionalization can be achieved, with the site of reaction being influenced by the choice of catalyst and the electronic and steric nature of existing substituents. nih.govnih.govacs.org

Modern synthetic methods, particularly those employing transition metal catalysts, offer pathways to selectively modify the cyclobutane skeleton. Rhodium- and palladium-based catalysts have been particularly effective in this regard.

Rhodium-Catalyzed C-H Insertion: One prominent strategy involves the intermolecular C-H insertion reaction using rhodium-bound carbenes. nih.gov The regioselectivity of this transformation is highly dependent on the ligand framework of the dirhodium catalyst. By carefully selecting the catalyst, it is possible to direct the insertion to different positions on the cyclobutane ring. nih.gov For a molecule like this compound, potential functionalization could occur at the C2, C3, or the benzylic-like C1 position. A sterically demanding catalyst would likely favor the less hindered C3 position, whereas a less crowded, electronically-driven catalyst might prefer the C1 position, influenced by the isocyanatomethyl group. nih.gov

Palladium-Catalyzed C-H Arylation: Auxiliary-guided, palladium-catalyzed C-H functionalization is another powerful tool. acs.orgchemrxiv.org While the isocyanatomethyl group is not a traditional directing group, its steric bulk and electronic influence would play a crucial role in substrate-controlled reactions. For instance, in reactions on related systems, directing groups like amides or native carboxylic acids guide the metal catalyst to a specific C-H bond, enabling selective arylation. chemrxiv.org The development of transient directing groups could potentially be applied to functionalize the cyclobutane ring without permanent modification of the isocyanate moiety.

The table below summarizes catalyst systems used for the selective functionalization of model cyclobutane systems, illustrating the principle of catalyst-controlled regioselectivity.

| Catalyst System | Reaction Type | Substrate Type | Observed Selectivity | Reference |

|---|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | C-H Insertion | Arylcyclobutanes | Favors electronically activated tertiary C-H bonds (C1) | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | C-H Insertion | Arylcyclobutanes | Favors sterically accessible secondary C-H bonds (C3) | nih.gov |

| Pd(OAc)₂ / Auxiliary | C-H Arylation | Cyclobutane Carboxamides | Directed to C-H bond γ to the directing group | acs.org |

| Pd(II) / N-acetyl amino acid ligand | C-H Arylation | Aminomethyl-cyclobutanes | Directed by the native tertiary amine for γ-C–H activation | chemrxiv.org |

Kinetics and Thermodynamics of Reaction Processes Involving this compound

The kinetic and thermodynamic properties of this compound are governed by two distinct features: the inherent ring strain of the cyclobutane skeleton and the electrophilicity of the isocyanate group.

Thermodynamics of the Cyclobutane Ring

Cyclobutane possesses a significant amount of ring strain, calculated to be approximately 26.3 kcal/mol. masterorganicchemistry.comwikipedia.org This instability arises from a combination of angle strain, due to C-C-C bond angles deviating from the ideal 109.5°, and torsional strain from eclipsing interactions of hydrogen atoms. masterorganicchemistry.com This stored potential energy is a powerful thermodynamic driving force for reactions that lead to ring-opening, as the release of this strain results in a more stable, acyclic system. latrobe.edu.au Ring-opening reactions of cyclobutane derivatives are therefore often thermodynamically favorable.

The following table presents key thermodynamic data for the parent cyclobutane molecule, which serves as a baseline for understanding the energetic properties of its derivatives.

| Thermodynamic Property | Value | Significance | Reference |

|---|---|---|---|

| Ring Strain Energy | 26.3 kcal/mol | High instability, driving force for ring-opening reactions. | masterorganicchemistry.comwikipedia.org |

| Heat of Combustion (per CH₂) | 163.9 kcal/mol | Higher than strain-free alkanes (e.g., cyclohexane (B81311) at 157.4 kcal/mol), quantifying the strain. | libretexts.org |

| ΔH°f (gas) | +6.8 kcal/mol | Positive enthalpy of formation indicates thermodynamic instability relative to elements. | arxiv.org |

Kinetics of Reaction Processes

The kinetics of reactions involving this compound can be viewed from two perspectives: the decomposition of the cyclobutane ring and the reactions of the isocyanate group.

Cyclobutane Ring Decomposition: The thermal decomposition of cyclobutane to two molecules of ethylene is a well-studied, first-order unimolecular reaction. arxiv.org At high temperatures (e.g., 1000 °C), the rate constant is very high, on the order of 87 s⁻¹, indicating the ring's instability under thermal stress. study.comchegg.com

Isocyanate Group Reactivity: The isocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles, including alcohols, amines, and water. doxuchem.comwikipedia.org The reaction with alcohols to form urethanes is of particular industrial importance. Kinetic studies on model systems, such as phenyl isocyanate reacting with alcohols, show that the reaction mechanism is complex. acs.orgcdnsciencepub.com It can proceed through both uncatalyzed and catalyzed pathways, and the observed reaction order can depend on the concentration of the alcohol, suggesting that alcohol molecules may participate in the transition state, potentially as a catalyst or stabilizing agent. cdnsciencepub.comkuleuven.be The reaction rate is also sensitive to the structure of the alcohol, with primary alcohols generally being more reactive than secondary alcohols. kuleuven.be Metal catalysts, such as ferric acetylacetonate (B107027) or dibutyltin (B87310) dilaurate, can significantly accelerate the reaction. nasa.govscispace.com

The table below provides representative kinetic data for the reaction of phenyl isocyanate with n-butyl alcohol, illustrating the effect of temperature on the reaction rate.

| Reactants | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal/mol) | Reference |

|---|---|---|---|---|

| Phenyl Isocyanate + n-Butyl Alcohol | 20 | 1.5 x 10⁻⁴ | 11.5 | cdnsciencepub.com |

| 30 | 3.2 x 10⁻⁴ | |||

| 40 | 6.5 x 10⁻⁴ |

Exploration of Novel Reaction Pathways and Catalytic Cycles

The unique combination of a strained ring and a reactive functional group in this compound makes it an intriguing substrate for the exploration of novel chemical transformations. Advances in catalysis and synthetic methodology open up new possibilities for its use.

Catalytic Ring-Opening and C-C Bond Activation: The ring strain of cyclobutanes can be harnessed in transition-metal-catalyzed reactions that proceed via C-C bond activation. latrobe.edu.aubohrium.com This strategy allows the four-membered ring to be used as a synthetic linchpin, enabling downstream reactions. latrobe.edu.au For example, rhodium and zinc co-catalyzed [4+2] cycloadditions of vinylcyclobutanones proceed through a rate-determining C-C cleavage step. nih.gov Similarly, iridium-catalyzed enantioselective cleavage of cyclobutanols involves β-carbon elimination to open the ring. nih.gov Applying such catalytic cycles to this compound could lead to novel ring-opened products where the isocyanate group is preserved for subsequent functionalization. Theoretical studies suggest that transition metals like palladium are particularly effective at lowering the barrier for C-C bond breaking in cyclobutanes. osti.gov

Photochemical and Electrocyclic Reactions: Photochemistry offers another avenue for novel reactivity. The principles governing the [2+2] photocycloaddition used to form cyclobutanes can be reversed in electrocyclic ring-opening reactions. wikipedia.orgnih.gov These reactions, often governed by the Woodward-Hoffmann rules, could be used to convert this compound into a substituted 1,3-butadiene (B125203) derivative under thermal or photochemical conditions. wikipedia.org Furthermore, modern photoredox catalysis provides mild conditions for the synthesis of complex cyclobutanes, and these methods could inspire new pathways for their derivatization. nih.gov

Isocyanate-Based Multicomponent Reactions (MCRs): The isocyanate moiety is an ideal functional group for use in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic step. rsc.org Isocyanates can react with diverse nucleophiles to form amide bonds, ureas, and other structures. doxuchem.comrsc.org Novel pathways for this compound could involve an initial catalytic transformation of the cyclobutane ring (e.g., C-H functionalization or ring-opening) followed by an in-situ, one-pot MCR involving the isocyanate group to build highly complex molecular scaffolds.

Application of Isocyanatomethyl Cyclobutane in Advanced Materials Science and Polymer Chemistry

(Isocyanatomethyl)cyclobutane as a Monomer for Polymerization

This compound serves as a valuable monomer for synthesizing polymers with cyclobutane (B1203170) moieties directly incorporated into the backbone. The rigid and strained four-membered ring of the cyclobutane unit imparts unique conformational characteristics to the resulting polymer chains, influencing their macroscopic properties.

The synthesis of well-defined polymers from isocyanate monomers can be achieved through controlled polymerization methods, particularly living anionic polymerization. scispace.comwikipedia.org This technique is characterized by the absence of chain termination and chain transfer reactions, allowing for precise control over the polymer's molecular weight, a narrow molecular weight distribution (low polydispersity index), and the synthesis of specific end-groups. wikipedia.org

In the context of this compound, living anionic polymerization would be initiated by a suitable nucleophile, with the growing polymer chain end remaining active. This "living" nature enables the sequential addition of different monomers to create block copolymers. wikipedia.org The key to a successful living polymerization of isocyanates is stabilizing the active chain end to prevent side reactions, such as trimerization, which can be achieved through the use of specific additives and initiators. scispace.com Applying these principles would allow for the creation of poly(this compound) with predetermined molar mass and controlled architecture. wikipedia.org

The incorporation of cyclobutane units via the polymerization of this compound leads to novel polymeric architectures. Unlike polymers derived from flexible aliphatic or planar aromatic monomers, the cyclobutane ring introduces a rigid, non-planar segment into the polymer backbone. elsevierpure.com This structural feature can significantly influence chain packing, solubility, and thermal properties.

Research on other cyclobutane-based polymers, such as polyesters derived from cyclobutane diols or through [2+2] photocycloaddition, has demonstrated that the cyclobutane moiety can lead to materials with unique characteristics. nih.govresearchgate.netresearchgate.net For example, the stereochemistry of the cyclobutane ring (cis vs. trans isomers) can dramatically alter the mechanical and thermal performance of the final polymer. researchgate.net By analogy, polymers synthesized from this compound could exhibit distinct properties based on the isomeric purity of the monomer, offering a pathway to precisely engineered materials. The synthesis can be performed via various methods, including solution-state photopolymerization, which offers enhanced monomer tolerance and scalability compared to solid-state reactions. nih.gov

The concept of a circular economy for plastics has driven interest in polymers capable of depolymerization to regenerate their monomers. nih.gov For polymers incorporating cyclobutane units, a potential route for depolymerization involves the [2+2] cycloreversion of the cyclobutane ring. This process, which can be triggered by mechanical force (mechanochemistry) or heat, breaks the four-membered ring to form two alkene functionalities. nih.govresearchgate.net

This inherent reactivity of the cyclobutane core can be harnessed as a depolymerization strategy. researchgate.net If poly(this compound) were subjected to sufficient stress, the cyclobutane units could act as "mechanophores," or mechanically responsive units, leading to controlled chain scission and potentially the release of smaller molecules. nih.gov Furthermore, general strategies for reversible polymerization, such as adjusting temperature and monomer concentration to shift the polymerization-depolymerization equilibrium, could also be explored. nih.govrsc.org

Tailoring Polymer Properties through this compound Incorporation

Incorporating this compound into polymer structures provides a powerful tool for tailoring material properties. The selection of monomers is a key step in engineering a polymer to suit a specific application by modifying its chemical composition and morphology. azom.commdpi.com The rigid cycloaliphatic nature of the cyclobutane unit can be leveraged to enhance thermal stability, mechanical strength, and other key performance indicators.

By copolymerizing this compound with other monomers, a wide range of properties can be accessed. For instance, its inclusion in copolyesters has been shown to suppress low-temperature local mobility, providing insight into chain dynamics. elsevierpure.com The choice of stereoisomers (cis or trans) of the cyclobutane monomer can also significantly influence the polymer's molecular architecture, leading to dramatic differences in mechanical and thermal performance. researchgate.net

Table 1: Predicted Effects of this compound Incorporation on Polymer Properties

| Property | Effect of Cyclobutane Unit Incorporation | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid cyclobutane ring restricts segmental motion of the polymer chains. elsevierpure.comresearchgate.net |

| Thermal Stability | Enhancement | Cycloaliphatic structures generally exhibit better thermal and light stability compared to aromatic counterparts. researchgate.net |

| Mechanical Modulus | Increase | The inherent stiffness of the four-membered ring contributes to a stiffer polymer backbone. |

| Impact Resistance | Potential for high impact strength | Specific cyclobutane-containing copolyesters have shown superior impact resistance. researchgate.net |

| Solubility | Altered | The non-planar structure disrupts regular chain packing, potentially increasing solubility in organic solvents. researchgate.net |

Design and Synthesis of Macromolecules with Tunable Characteristics

The ability to control polymerization processes is fundamental to designing macromolecules with precisely tuned characteristics. Using controlled/living polymerization techniques for this compound allows for the synthesis of polymers where molecular weight and structure are predetermined by the reaction stoichiometry. wikipedia.orgnih.gov

This level of control enables the creation of complex macromolecular architectures such as:

Block Copolymers: By sequentially adding different monomers, distinct blocks can be incorporated into a single polymer chain. For example, a rigid block of poly(this compound) could be combined with a soft, flexible block to create thermoplastic elastomers. scispace.com

Star Polymers: Utilizing a multifunctional initiator allows for the growth of multiple polymer chains from a central core, influencing the material's rheological properties. scispace.com

End-Functionalized Polymers: The "living" nature of the chain ends allows for their reaction with specific terminating agents to introduce desired functional groups. wikipedia.org

Through these synthetic strategies, macromolecules can be designed where properties like stiffness, elasticity, and thermal response are finely tuned by adjusting the length and composition of the polymer chains. utexas.edu

Development of High-Performance Polymeric Materials and Networks

The unique structural features of this compound make it a promising candidate for developing high-performance polymeric materials. mdpi.com High-performance polymers are characterized by their ability to maintain structural integrity and function under harsh conditions, such as high temperatures or mechanical stress. researchgate.net

Polymers incorporating the cyclobutane ring are expected to exhibit a combination of desirable properties:

High Thermal Resistance: The rigid backbone contributes to a high glass transition temperature and improved thermal stability. researchgate.net

Excellent Mechanical Properties: Similar to polyurethanes based on other cycloaliphatic diisocyanates, materials derived from this compound are anticipated to show high elasticity, good tear strength, and low compression set. researchgate.net

Optical Clarity: The absence of aromaticity can lead to amorphous, optically clear materials suitable for optical applications. elsevierpure.com

These characteristics make such polymers suitable for demanding applications in the automotive, aerospace, and electronics industries. By cross-linking these polymers, robust networks can be formed, further enhancing their mechanical properties and solvent resistance to create durable coatings, adhesives, and elastomers. researchgate.net

Computational and Theoretical Investigations of Isocyanatomethyl Cyclobutane Chemistry

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of (Isocyanatomethyl)cyclobutane. These calculations, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP), provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds. nih.gov

The bonding within the cyclobutane (B1203170) ring is also a subject of significant theoretical interest. The ring's strained nature, with C-C-C bond angles deviating significantly from the ideal 109.5°, leads to what are often described as "bent" or "banana" bonds. dalalinstitute.commaricopa.edu These bonds have a higher p-character than typical sp³ hybridized orbitals, which influences the ring's stability and reactivity. dalalinstitute.com High-level quantum chemical calculations can model these bonds and provide insights into their strength and susceptibility to chemical attack.

Various basis sets, such as the Pople-style basis sets (e.g., 6-31G*) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ), are used in these calculations to accurately represent the atomic orbitals. medjchem.com The choice of method and basis set is crucial for obtaining reliable results that can be correlated with experimental data.

Table 1: Common Quantum Chemical Methods for Electronic Structure Analysis

| Method | Description | Common Basis Sets |

|---|---|---|

| Density Functional Theory (DFT) | A method that maps the electron density of a many-body system to that of a fictitious non-interacting system. It is computationally efficient and provides good accuracy for many systems. | 6-31G*, TZVP, Def2TZVP |

| Møller-Plesset Perturbation Theory (MP) | A post-Hartree-Fock method that improves upon the Hartree-Fock approximation by adding electron correlation effects. MP2 and MP3 are common levels of theory. | TZVP |

| Coupled-Cluster (CC) | A highly accurate method for describing electron correlation. CCSD and CCSD(T) are considered "gold standards" in quantum chemistry. | 6-311++G** |

Conformational Analysis of the Cyclobutane Ring and Isocyanatomethyl Substituent

The cyclobutane ring is not planar. To relieve torsional strain caused by eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation. dalalinstitute.comic.ac.uklibretexts.org In this conformation, one carbon atom is bent out of the plane of the other three by an angle of about 25 degrees. dalalinstitute.comlibretexts.org This puckering reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases the angle strain. libretexts.org The energy barrier for the interconversion between equivalent puckered conformations is low, allowing for rapid "ring-flipping" at room temperature. dalalinstitute.com

Computational methods can be used to explore the potential energy surface of this compound, identifying the various stable conformers and the transition states that connect them. The relative energies of these conformers can be calculated to determine the most stable arrangement of the molecule. This analysis is crucial for understanding how the molecule's shape influences its physical properties and chemical reactivity.

Table 2: Conformational Features of the Cyclobutane Ring

| Feature | Description | Consequence |

|---|---|---|

| Puckered Conformation | One carbon atom is out of the plane of the other three. | Reduces torsional strain but slightly increases angle strain. libretexts.org |

| Ring Flipping | Rapid interconversion between equivalent puckered conformations. | The molecule is conformationally dynamic at room temperature. dalalinstitute.com |

| Substituent Position | The isocyanatomethyl group can occupy axial-like or equatorial-like positions. | Influences the overall stability and reactivity of the molecule. |

Theoretical Modeling of Reaction Mechanisms and Transition State Structures

Theoretical modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, computational chemists can identify the reactants, products, intermediates, and, most importantly, the transition state structures. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For this compound, several types of reactions can be modeled. The isocyanate group is highly reactive towards nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively. Theoretical calculations can model the step-by-step process of these addition reactions, including the formation of any intermediates and the structure of the transition states.

Furthermore, the strained cyclobutane ring can undergo ring-opening reactions under certain conditions. For example, hydrogenation with a catalyst can open the ring to form a linear alkane. pharmaguideline.com Computational models can predict the activation energies for such reactions and provide insights into how the substituent affects the ring's reactivity. The concept of transition-state aromaticity, while more commonly applied to pericyclic reactions, can also be computationally investigated for certain cycloaddition reactions involving the cyclobutane moiety. beilstein-journals.org

The activation strain model (ASM) is a powerful computational tool that can be used to analyze the factors controlling the activation barriers of chemical reactions. beilstein-journals.org This model deconstructs the activation energy into contributions from the strain energy of the reactants as they distort to the transition-state geometry and the interaction energy between the deformed reactants.

Prediction of Spectroscopic Signatures and Reactivity Profiles

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be used to aid in its experimental characterization. By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. This can be compared with an experimental spectrum to confirm the structure of the molecule and to assign specific vibrational modes to the observed absorption bands. The strong, characteristic absorption of the isocyanate group around 2250-2275 cm⁻¹ is a key feature that can be accurately predicted.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. These theoretical predictions can help in the assignment of peaks in the ¹H and ¹³C NMR spectra, providing detailed information about the chemical environment of each atom in the molecule.

Beyond spectroscopy, computational methods can also predict reactivity profiles. By calculating properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can gain insights into the molecule's ability to act as an electron donor or acceptor. arxiv.org The electrostatic potential map can identify the most likely sites for nucleophilic or electrophilic attack. These theoretical predictions can guide the design of new reactions and the synthesis of novel materials.

Studies on Ring Strain and Energetic Contributions to Reactivity

The cyclobutane ring possesses significant ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com The C-C-C bond angles in a puckered cyclobutane are approximately 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms, leading to substantial angle strain. libretexts.orglibretexts.org Although puckering relieves some torsional strain by moving adjacent hydrogen atoms away from a fully eclipsed conformation, some torsional strain remains. libretexts.org

The total ring strain in cyclobutane is estimated to be around 110 kJ/mol (26.3 kcal/mol). libretexts.orgmasterorganicchemistry.com This stored energy makes the cyclobutane ring more reactive than its acyclic or larger-ring counterparts. libretexts.org The relief of this strain can be a significant driving force for chemical reactions. masterorganicchemistry.com

Table 3: Ring Strain in Small Cycloalkanes

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Sources of Strain |

|---|---|---|

| Cyclopropane | 27.6 | Angle strain, Torsional strain |

| Cyclobutane | 26.3 | Angle strain, Torsional strain masterorganicchemistry.com |

| Cyclopentane | 6.2 | Torsional strain |

| Cyclohexane (B81311) | 0 | Essentially strain-free |

Data sourced from various organic chemistry resources.

Molecular Dynamics Simulations of Intermolecular Interactions and Polymerization Processes

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of large ensembles of molecules and their interactions over time. researchgate.net For this compound, MD simulations can provide insights into its bulk properties, such as density, viscosity, and diffusion coefficients.

MD simulations can also be used to study the intermolecular interactions between this compound molecules. These simulations can reveal how the molecules pack in the liquid or solid state and can identify important non-covalent interactions, such as dipole-dipole interactions involving the polar isocyanate group.

A particularly important application of MD simulations is in the study of polymerization processes. Isocyanates are well-known monomers for the production of polyurethanes. MD simulations can model the initial stages of polymerization, showing how individual this compound molecules approach and react with each other or with other co-monomers. These simulations can provide information on the dynamics of chain growth, the resulting polymer architecture, and the physical properties of the final polymeric material. The development of accurate force fields is crucial for the success of these simulations, and there is ongoing research into developing better parametrizations for isocyanate-based systems. researchgate.netmdpi.com

Advanced Analytical Methodologies for Research on Isocyanatomethyl Cyclobutane Systems

Advanced Thermal Analysis Techniques for Polymerization Process Characterization

Thermal analysis techniques are indispensable for monitoring the physical and chemical changes that a material undergoes as a function of temperature. researchgate.net For polyurethanes or other polymers derived from (Isocyanatomethyl)cyclobutane, these methods provide crucial data on polymerization kinetics, thermal stability, and key transition temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.dehu-berlin.de It is a powerful tool for studying the thermal behavior of polymers. researchgate.net In the context of this compound-based polymers, DSC is employed to:

Determine Glass Transition Temperature (Tg): The Tg is a critical parameter indicating the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This transition is observed as a step-like change in the heat capacity in the DSC thermogram. hu-berlin.de The Tg is influenced by the polymer's molecular architecture, including the rigidity of the cyclobutane (B1203170) ring and the nature of the linkages formed by the isocyanate group.

Analyze Melting (Tm) and Crystallization (Tc) Behavior: For semi-crystalline polymers, DSC can detect the endothermic melting peak and the exothermic crystallization peak. hu-berlin.de These characteristics provide insight into the degree of crystallinity, which significantly impacts the mechanical properties of the material.

Monitor Curing Reactions: The exothermic heat flow associated with the polymerization (curing) of the this compound monomer with a co-reactant (e.g., a polyol) can be measured to study the reaction kinetics, including the onset temperature and the total heat of reaction.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.comresearchgate.net This technique is primarily used to evaluate the thermal stability and composition of polymeric materials. mdpi.com For polymers derived from this compound, TGA provides key data points such as:

Decomposition Temperature: TGA identifies the temperature at which the polymer begins to degrade. This is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss). researchgate.net

Thermal Stability Profile: The TGA curve reveals the degradation pattern of the polymer, which may occur in single or multiple steps, providing clues about the degradation mechanism. polymerinnovationblog.com The atmosphere (e.g., inert nitrogen or oxidative air) can be varied to simulate different environmental conditions.

Compositional Analysis: TGA can be used to quantify the content of different components in a composite material, such as the polymer matrix and any inorganic fillers, based on their different decomposition temperatures. mdpi.com

The table below presents illustrative thermal properties for a hypothetical polymer derived from this compound, based on data reported for analogous cycloaliphatic polyurethanes and cyclobutane-containing polyesters. researchgate.netnih.gov

| Property | Method | Illustrative Value | Significance |

| Glass Transition Temp. (Tg) | DSC | 45 - 85 °C | Indicates transition from glassy to rubbery state |

| Decomposition Temp. (T5%) | TGA | 300 - 375 °C | Onset of thermal degradation; measure of stability |

| Char Yield at 600 °C (N₂ atm) | TGA | 5 - 15 % | Amount of residual material after degradation |

Rheological and Mechanical Characterization of Polymers Derived from this compound

Understanding the flow behavior (rheology) and the response to deformation (mechanical properties) is essential for processing a polymer and determining its end-use performance.

Rheological Characterization

Rheology is the study of the flow and deformation of matter. For polymer melts, rheological measurements provide insights into their viscoelastic nature, which combines the characteristics of both viscous liquids and elastic solids. uc.edu These properties are typically measured using a rheometer, which applies a controlled stress or strain to the sample. nih.gov Key parameters include:

Storage Modulus (G'): Represents the elastic component, or the energy stored and recovered per cycle of deformation. A higher G' indicates greater stiffness. stmarys-ca.edu

Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat per cycle. stmarys-ca.edu

These parameters are often measured over a range of temperatures and frequencies to construct master curves, which can predict the material's behavior over a broader timescale. tainstruments.com

Mechanical Characterization

Mechanical characterization quantifies how a material behaves under an applied force. For polymers derived from this compound, this is often evaluated using Dynamic Mechanical Analysis (DMA) and tensile testing.

Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique that applies an oscillatory stress to a sample and measures the resulting strain as a function of temperature. filab.frpbipolymer.com It provides detailed information on:

Viscoelastic Properties: DMA directly measures the storage modulus (E'), loss modulus (E''), and the ratio of the two, known as tan delta (tan δ). stmarys-ca.edu

Glass Transition (Tg): The Tg is often identified as the peak of the tan δ curve, which represents the point of maximum internal friction and energy dissipation. pbipolymer.com

Modulus-Temperature Profile: DMA generates a curve showing how the stiffness (E') of the material changes with temperature, revealing the operating temperature range for the polymer. tainstruments.com

Tensile Testing: This is a fundamental mechanical test where a sample is pulled apart until it breaks. It provides key data on a material's strength and ductility.

Tensile Strength: The maximum stress the material can withstand before fracturing.

Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness in the elastic region.

Elongation at Break: The percentage increase in length that the material undergoes before breaking, indicating its ductility.

The following table summarizes representative mechanical properties for a hypothetical polymer derived from this compound, with values informed by studies on similar high-performance polymers. researchgate.netmdpi.commdpi.com

| Property | Method | Illustrative Value | Significance |

| Storage Modulus (E') @ 25°C | DMA | 1.5 - 2.5 GPa | Material stiffness at room temperature |

| Glass Transition Temp. (Tg) | DMA (tan δ peak) | 50 - 90 °C | Defines the upper service temperature for rigidity |

| Tensile Strength | Tensile Test | 35 - 55 MPa | Ultimate strength before failure |

| Young's Modulus | Tensile Test | 1.2 - 2.2 GPa | Intrinsic material stiffness under tension |

| Elongation at Break | Tensile Test | 5 - 150 % | Indicates material ductility or brittleness |

Emerging Research Directions and Future Outlook for Isocyanatomethyl Cyclobutane Chemistry

Sustainable and Green Chemistry Approaches in Synthesis and Application

The synthesis and application of isocyanates have traditionally relied on processes that raise environmental and safety concerns, most notably the use of phosgene (B1210022). ionike.comepa.gov Modern chemical research is increasingly driven by the principles of green chemistry, focusing on developing safer, more sustainable, and efficient synthetic routes.

Non-Phosgene Synthesis Routes: A primary goal in sustainable isocyanate production is the elimination of phosgene. acs.org Research into non-phosgene pathways, such as the thermal decomposition of carbamates, offers a promising alternative. researchgate.net Carbamates can be synthesized from amines, alcohols, and carbon dioxide, a renewable C1 feedstock. researchgate.net For (isocyanatomethyl)cyclobutane, this would involve the synthesis of a corresponding carbamate (B1207046) from cyclobutanemethylamine. Another green approach is the urea (B33335) method, where urea, alcohol, and amines react to form carbamates, which then decompose to isocyanates and recyclable alcohol, creating a "zero emission" cycle. acs.org

Sustainable Polyurethanes: The isocyanate group is a key component in the production of polyurethanes. wikipedia.orgosha.gov Green chemistry is influencing polyurethane synthesis through the development of non-isocyanate polyurethanes (NIPUs) and the use of sustainable feedstocks. nih.govrsc.orggatech.edu this compound could be a valuable monomer in creating cycloaliphatic polyurethanes. rsc.orgrsc.org These materials are known for combining the rigidity and stability of aromatic compounds with the UV resistance and flexibility of linear aliphatics. rsc.org Research into using bio-based polyols derived from sources like lignin (B12514952) or vegetable oils in reactions with cycloaliphatic isocyanates like this compound could lead to high-performance, sustainable polymers. gatech.edu

| Green Chemistry Approach | Description | Relevance to this compound |

| Non-Phosgene Synthesis | Routes avoiding the use of highly toxic phosgene, often involving the thermal decomposition of carbamate precursors. acs.orgresearchgate.net | Provides a safer and more environmentally benign pathway to synthesize the target molecule. |

| Use of CO₂ as Feedstock | Utilizing carbon dioxide as a C1 source for creating intermediates like cyclic carbonates or carbamates. nih.govacs.org | Aligns with carbon capture and utilization strategies, potentially lowering the carbon footprint of the synthesis process. |

| Bio-Based Monomers | Incorporating renewable resources, such as bio-polyols, in polymerization reactions. rsc.orggatech.edu | Enables the production of sustainable polyurethanes where this compound acts as a key cycloaliphatic building block. |

| Atom-Economical Reactions | Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. acs.org | Improves efficiency and reduces waste in both the synthesis of the monomer and its subsequent polymerization. |

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers a pathway to construct complex, functional architectures through non-covalent interactions. The unique structural properties of the cyclobutane (B1203170) ring make it an interesting candidate for designing novel supramolecular assemblies. lifechemicals.com

The rigid, three-dimensional structure of the cyclobutane moiety can act as a scaffold or a spacer element in larger molecular constructs. When combined with the reactive isocyanate group, this compound becomes a versatile tool for building such systems. The isocyanate can be converted into a urea or urethane (B1682113) linkage, both of which are excellent hydrogen-bond donors and acceptors. These directional interactions are fundamental to the self-assembly of complex structures.

Recent advancements have shown that crystal engineering and supramolecular principles can be used to construct complex cyclobutane rings through photoreactions in the solid state, highlighting the utility of non-covalent interactions in guiding the formation of these structures. nih.govresearchbunny.com Following this logic, this compound derivatives could be designed to pre-organize in solution or the solid state, leading to the formation of ordered materials, molecular capsules, or interlocked structures like rotaxanes and catenanes. researchgate.net

Exploration of Catalytic Asymmetric Synthesis Strategies for Enantioenriched Derivatives

Chiral cyclobutanes are important structural motifs in many biologically active molecules and natural products. nsf.govacs.orgnih.gov Consequently, the development of methods for their enantioselective synthesis is a significant area of research. Catalytic asymmetric synthesis provides the most efficient route to producing enantioenriched compounds.

For a molecule like this compound, chirality can be introduced at the cyclobutane ring. Several powerful strategies have been developed for the asymmetric synthesis of substituted cyclobutanes:

Rhodium-Catalyzed Asymmetric Arylation: This method involves the addition of arylboronic acids to cyclobutenes in the presence of a chiral rhodium catalyst. It has proven effective for creating chiral cyclobutanes with high diastereo- and enantioselectivity. semanticscholar.orgrsc.orgthieme-connect.com

[2+2] Cycloadditions: The enantioselective [2+2] cycloaddition between an alkyne and an alkene is a direct method for forming cyclobutenes, which are precursors to cyclobutanes. nsf.govnih.gov Cobalt- and iridium-catalyzed systems have shown broad applicability. acs.orgnih.gov

Asymmetric Hydrometallation: Rhodium catalysts have also been used for the asymmetric hydrometallation of meso-cyclobutenes, providing another route to stereochemically complex cyclobutanes. researchgate.net

These established methods could be adapted to synthesize chiral precursors to this compound, allowing for the production of enantiomerically pure forms of the molecule for applications in pharmaceuticals and advanced materials.

| Catalytic Strategy | Catalyst System (Example) | Substrates (Example) | Outcome | Reference(s) |

| Asymmetric 1,4-Addition | Rhodium / Chiral Diene | Cyclobutene-1-carboxylate esters | Highly diastereo- and enantioselective synthesis of chiral cyclobutanes. | semanticscholar.orgrsc.org |

| Asymmetric [2+2] Cycloaddition | Cobalt / Chiral Ligand | Alkynes and Alkenyl derivatives | Enantioenriched cyclobutenes with 86-97% ee. | nsf.govnih.gov |

| Cascade Asymmetric Allylic Etherification/[2+2] Photo-cycloaddition | Iridium / Visible Light | Allyl acetates and Cinnamyl alcohols | Chiral cyclobutanes with up to >99% ee. | acs.orgnih.gov |

| Asymmetric Arylation of Cyclobutenone Ketals | Rhodium / Chiral Ligand | Cyclobutenone ketals, Boronic acids | Enantioenriched enol ethers as precursors to complex cyclobutanes. | researchgate.netthieme-connect.com |

Development of Novel Functional Materials Leveraging Unique Cyclobutane Properties

The cyclobutane ring is not merely a passive structural component; its inherent ring strain and conformational rigidity impart unique properties to the materials in which it is incorporated. The isocyanate group of this compound provides a convenient handle for incorporating this unique scaffold into a variety of polymers. pflaumer.comredohmsgroup.com.au

Mechanophores: One of the most exciting applications of cyclobutane derivatives is in the field of mechanochemistry, where they function as "mechanophores"—molecular units that respond to mechanical force. rsc.org The strained C-C bonds of the cyclobutane ring can be selectively broken by applying force, such as through ultrasonication of a polymer solution. duke.edunih.gov This process can trigger constructive chemical transformations, such as the formation of new reactive groups or cross-links within the material. nih.govresearchgate.net Incorporating this compound into a polymer backbone could create stress-responsive materials that change their properties, self-strengthen, or signal damage upon mechanical loading. nsf.govacs.org

Advanced Polymers: The synthesis of cyclobutane-based polymers through methods like [2+2] photopolymerization is an area of growing interest for developing sustainable materials. nih.gov By using this compound as a monomer or cross-linking agent in polyurethane synthesis, materials with enhanced thermal stability, specific mechanical properties, and controlled degradability could be achieved. chemrxiv.org For instance, the rigid cyclobutane unit can increase the glass transition temperature of polymers, while its potential for controlled ring-opening offers a route to degradable and recyclable materials.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry

The future development of this compound chemistry will likely be driven by a convergence of disciplines. The synergy between organic synthesis, materials science, and computational chemistry is crucial for accelerating the discovery and optimization of new molecules and materials. oist.jpvanderbilt.edu

Organic Chemistry provides the tools to synthesize this compound and its derivatives with high precision and control, including the development of sustainable and asymmetric methods as discussed earlier.

Materials Science explores the incorporation of these novel building blocks into polymers and other materials, characterizing their physical, mechanical, and functional properties. osti.gov This includes studying their performance in applications ranging from stress-responsive coatings to advanced polyurethanes.

Computational Chemistry offers powerful predictive capabilities. pharmiweb.comornl.gov Density functional theory (DFT) and other modeling techniques can be used to understand reaction mechanisms, predict the reactivity of mechanophores, and simulate the properties of resulting materials before they are synthesized in the lab. acs.org This computational-first approach can significantly reduce the experimental effort required, guiding synthetic chemists and materials scientists toward the most promising molecular designs. osti.gov

This interdisciplinary approach ensures that the synthesis of new molecules like this compound is not just an academic exercise but is instead closely tied to the design and creation of functional materials that can address real-world challenges.

Q & A

Q. What are the key challenges in synthesizing (isocyanatomethyl)cyclobutane, and how can they be addressed methodologically?

Synthesis of this compound involves introducing the isocyanate group (-NCO) onto a cyclobutane scaffold while preserving stereochemical integrity. A common approach involves fluorination of cyclobutane precursors using reagents like Deoxo-Fluor, followed by reaction with phosgene or triphosgene to install the isocyanate group under inert conditions . Challenges include controlling ring strain (cyclobutane’s inherent 90° bond angles) and avoiding side reactions like epimerization. Monitoring via gas chromatography (e.g., Agilent GC-7809B with DB-WAX columns) and validating intermediates via / NMR (e.g., vicinal coupling constants for trans-configuration) are critical .

Q. How can the stereochemistry of this compound derivatives be reliably determined?

Stereochemical analysis requires a combination of NMR techniques (e.g., coupling constants, NOESY for spatial proximity) and X-ray crystallography. For example, vicinal coupling constants >8 Hz indicate trans configurations, while NOESY cross-peaks between axial protons confirm ring puckering . Absolute configurations are often resolved via diastereoselective synthesis and crystallographic data .

Q. What analytical techniques are most effective for characterizing cyclobutane derivatives with isocyanate functional groups?

Key techniques include:

- GC-MS : For purity assessment and detection of low-abundance byproducts (e.g., molecular-ion peaks at 2% intensity in strained derivatives) .

- FTIR : Detection of the isocyanate stretch (~2270 cm) and cyclobutane C-H bending modes (~1450 cm) .

- NMR : NMR for fluorinated derivatives, - HMBC for isocyanate connectivity .

Advanced Research Questions

Q. How does the strain energy of this compound influence its reactivity in [2+2] cycloadditions or bioisosteric applications?

Cyclobutane’s strain energy (~26 kcal/mol) enhances reactivity in strain-release transformations. For example, [2+2] cycloadditions with alkenes proceed under UV irradiation, forming bicyclic intermediates critical in natural product synthesis . In medicinal chemistry, the isocyanate group’s electrophilicity enables covalent binding to biological targets (e.g., kinase inhibitors), while the cyclobutane scaffold improves metabolic stability via conformational rigidity .

Q. What strategies mitigate epimerization during derivatization of this compound?

Epimerization is minimized by:

- Using low-temperature conditions (-78°C) for nucleophilic substitutions.